Hemoglobins

Descripción general

Descripción

Hemoglobins are iron-containing metalloproteins responsible for oxygen transport in vertebrates and some invertebrates. They consist of a globular protein structure bound to a heme group, which enables reversible oxygen binding. Each hemoglobin molecule in humans is a tetramer, comprising two α-globin and two β-globin chains (in adults), forming a quaternary structure critical for cooperative oxygen binding and release . Hemoglobin A (HbA, α₂β₂) constitutes ~97% of adult hemoglobin, while hemoglobin F (HbF, α₂γ₂) is predominant in fetuses, exhibiting higher oxygen affinity to facilitate maternal-fetal oxygen transfer . Hemoglobin variants, such as hemoglobin S (HbS) in sickle cell anemia, arise from mutations in globin genes, altering structural and functional properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hemoglobins synthesis in the laboratory involves the expression of globin genes in bacterial or yeast systems, followed by the incorporation of heme groups. The heme group, a tetrapyrrole ring with a central iron atom, is synthesized separately and then combined with the globin chains under controlled conditions .

Industrial Production Methods: Industrial production of hemoglobin often involves the extraction from animal blood, followed by purification processes such as chromatography and electrophoresis. Recombinant DNA technology is also employed to produce hemoglobin in large quantities, ensuring a consistent and high-quality product .

Análisis De Reacciones Químicas

Oxygen Binding and Cooperativity

The fundamental reaction of hemoglobin is the binding of oxygen to the iron in the heme group . This is a cooperative process, meaning that the binding of one oxygen molecule increases the affinity of the remaining heme sites for oxygen .

-

When oxygen binds to the iron complex, the iron atom moves towards the center of the porphyrin ring .

-

This movement triggers a conformational change in the hemoglobin tetramer, shifting it from the T (tense) state to the R (relaxed) state .

-

The shift promotes the binding of oxygen to the remaining heme groups .

The oxygen binding curve of hemoglobin is sigmoidal (S-shaped) due to this cooperative binding, rather than hyperbolic as seen in noncooperative binding .

Reaction with Nitric Oxide

Hemoglobin interacts with nitric oxide (NO), a molecule involved in various physiological processes, including vasodilation . The reaction between hemoglobin and nitric oxide is complex and can lead to different products depending on the conditions .

-

The reaction can result in the formation of nitrosylhemoglobin [HbFe(II)NO] .

-

Red blood cells facilitate the formation of HbFe(II)NO under conditions of high nitric oxide concentration .

Autoxidation

Hemoglobin undergoes autoxidation, a process where it is converted to an oxidized form . This reaction generates superoxide and methemoglobin .

-

The autoxidation reaction produces Fe(III) methemoglobin, which cannot bind oxygen .

-

Methemoglobin reductase reduces most of the methemoglobin back to Fe(II) hemoglobin .

Redox Reactions and Oxidative Stress

Hemoglobin redox reactions are a major source of red blood cell oxidative stress . The interaction of hemoglobin with hydrogen peroxide can lead to the formation of highly reactive intermediates .

-

Hydrogen peroxide reacts with Fe(II) hemoglobin to produce ferrylhemoglobin [Fe(IV)], a highly reactive species .

-

Ferrylhemoglobin can react with additional hydrogen peroxide, resulting in heme degradation, release of iron, and the formation of fluorescent heme degradation products .

-

Released iron can deposit on the membrane and act as a Fenton catalyst to oxidize lipids and proteins .

Pseudoperoxidase Activity

Hemoglobin exhibits pseudoperoxidase activity, where it can catalyze the oxidation of various substrates in the presence of hydrogen peroxide .

-

The pseudoperoxidative activity of hemoglobin has been investigated in acellular hemoglobin solutions developed as blood substitutes .

-

This activity involves a catalytic cycle with three steps: initial oxidation of HbFe(II) by hydrogen peroxide, formation of an oxo ferryl heme, and subsequent reactions leading to oxidative intermediates .

-

Reactions between hemoglobin and peroxides form the ferryl oxidation state of the protein .

Reaction with Nitrite

Deoxyhemoglobin can reduce nitrite to nitric oxide, especially under hypoxic conditions .

-

The reduction of nitrite to nitric oxide by deoxyhemoglobin is autocatalyzed .

-

Oxidative denitrosylation of the iron-nitrosyl product allows for nitric oxide formation and release in a partially oxygenated environment .

-

The deoxyhemoglobin-nitrite reaction can participate in a nitrite reductase/anhydrase redox cycle, converting nitrite into dinitrogen trioxide .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Blood Substitutes

Hemoglobin-based oxygen carriers (HBOCs) are being developed as alternatives to traditional blood transfusions. These products aim to provide oxygen delivery in cases of severe anemia or trauma when blood supply is limited. Recent advancements include:

- Liposome Encapsulated Hemoglobin : This formulation enhances the stability and biocompatibility of hemoglobin, allowing for longer shelf life and improved safety profiles .

- Carbonyl-HbV and Met-HbV : These variants are designed for specific therapeutic roles, such as anti-inflammatory agents and antidotes for carbon monoxide poisoning .

Table 1: Overview of Hemoglobin-Based Oxygen Carriers

| Type | Application | Key Benefits |

|---|---|---|

| Liposome Encapsulated Hb | Blood transfusion alternative | Increased stability |

| Carbonyl-HbV | Anti-inflammatory therapy | Reduces inflammation |

| Met-HbV | Antidote for CO poisoning | Rapid detoxification |

Therapeutic Innovations

2.1 Cancer Therapy

Recent studies have explored the use of hemoglobin in targeted cancer therapies. Hemoglobin's ability to bind various gases allows it to be used in the delivery of therapeutic agents directly to tumor sites, enhancing treatment efficacy while minimizing systemic side effects .

2.2 Wound Healing

Hemoglobin has shown promise in wound healing applications due to its role in oxygen delivery and modulation of inflammatory responses. Research indicates that hemoglobin can facilitate tissue regeneration and improve healing outcomes when applied topically or incorporated into biomaterials .

Genetic and Molecular Research

3.1 Genetic Correction of Hemoglobinopathies

Innovative approaches are being developed for the genetic correction of hemoglobin disorders such as sickle cell anemia. Recent studies have demonstrated the use of human gamma-globin gene vectors that successfully correct mutations in a humanized mouse model, paving the way for potential clinical applications .

3.2 Molecular Medicine Insights

The study of hemoglobin has significantly contributed to molecular medicine, particularly in understanding disease mechanisms related to hemoglobinopathies. Research has elucidated the relationship between hemoglobin structure and function, aiding in the development of treatments like hydroxyurea for sickle cell disease .

Case Studies

4.1 Uvaria Chamea Extract Study

A recent study investigated the effects of Uvaria chamea extract on sickle cell disease models, demonstrating significant reductions in sickling rates and oxidative stress markers when administered at specific doses . This highlights the potential for natural compounds to modulate hemoglobin function therapeutically.

4.2 Hemoglobin Encapsulation Techniques

Innovations in encapsulating hemoglobin within nanocarriers have shown promising results in preclinical trials, enhancing oxygen delivery capabilities while maintaining hemoglobin's biophysical properties . These advancements are crucial for developing safe and effective HBOCs.

Mecanismo De Acción

Hemoglobins exerts its effects primarily through its ability to bind and transport oxygen. The iron atom in the heme group binds oxygen molecules in the lungs, forming oxyhemoglobin. This oxygen is then released in the tissues where it is needed for cellular respiration .

Molecular Targets and Pathways: this compound interacts with various molecules, including carbon dioxide, nitric oxide, and hydrogen ions. These interactions facilitate the transport of gases and the regulation of blood pH . The binding and release of oxygen are regulated by allosteric effectors such as 2,3-bisphosphoglycerate, which modulates hemoglobin’s affinity for oxygen .

Comparación Con Compuestos Similares

Myoglobin

- Structure: Monomeric (single globin chain) with a molecular weight of ~18,000 daltons, compared to hemoglobin’s tetrameric 64,500 daltons .

- Function : Serves as an oxygen reservoir in muscle tissues, with higher oxygen affinity (P₅₀ ~2–3 mmHg) than hemoglobin (P₅₀ ~26 mmHg), ensuring oxygen retention during hypoxia .

- Evolution : Myoglobin and hemoglobin diverged early in globin evolution, with myoglobin specializing in storage rather than transport .

Invertebrate Hemoglobins

- Diversity: Invertebrate this compound exhibit remarkable structural variability. For example: The clam Lucina pectinata produces three this compound: HbILp binds hydrogen sulfide (H₂S) for detoxification, while HbIILp and HbIIILp transport oxygen in sulfide-rich environments . Echinoderms (e.g., sea cucumbers) possess this compound with molecular weights ranging from 18,000 to 430,000 daltons, existing as monomers, dimers, or large polymers .

- Ligand Specificity : Structural motifs like tyrosine B10 and glutamine E7 in Lucina this compound enable unique ligand interactions, contrasting with vertebrate this compound that prioritize oxygen .

Hemoglobin Variants

- HbS (Sickle Cell Hemoglobin) : A single β-globin mutation (Glu→Val) causes polymerization under low oxygen, distorting red blood cells into a sickle shape. This reduces oxygen-carrying capacity and increases vascular occlusion risk .

- HbF (Fetal Hemoglobin) : Contains γ-globin chains instead of β-globin, conferring higher oxygen affinity (P₅₀ ~18–20 mmHg) to optimize oxygen extraction from maternal blood .

Neuroglobin and Cytoglobin

- Neuroglobin : Expressed in neural tissues, it protects against hypoxia via hexacoordinate heme binding, unlike hemoglobin’s pentacoordinate oxygen-binding mechanism .

- Cytoglobin : Found in fibroblasts, it may regulate nitric oxide metabolism and oxidative stress, reflecting functional divergence from oxygen transport .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Related Proteins

| Compound | Molecular Weight (Da) | Subunit Composition | Oxygen Affinity (P₅₀, mmHg) | Primary Function | Organism/Context |

|---|---|---|---|---|---|

| Human Hemoglobin A | 64,500 | α₂β₂ | 26 | Oxygen transport | Adult humans |

| Human Hemoglobin F | 64,500 | α₂γ₂ | 18–20 | Fetal oxygen transport | Human fetuses |

| Hemoglobin S (HbS) | 64,500 | α₂β₂ (mutant β) | Altered | Pathological oxygen transport | Sickle cell anemia |

| Myoglobin | 18,000 | Monomer | 2–3 | Oxygen storage | Muscle tissues |

| Lucina HbILp | ~15,000 | Monomer | N/A | H₂S binding | Clam (Lucina) |

| Sea Cucumber Hemoglobin | 430,000 | Polymer | Variable | Oxygen transport | Echinoderms |

Detailed Research Findings

Evolutionary Insights

Echinoderm this compound (e.g., sea urchins) evolved independently from cytoglobin-like ancestors, diverging from vertebrate this compound ~600 million years ago. Their globins cluster into neuroglobin and cytoglobin lineages, suggesting early functional specialization .

Clinical Implications of Variants

HbS’s polymerization under hypoxia highlights the sensitivity of hemoglobin’s tertiary structure to mutations. Therapies like hydroxyurea increase HbF production, mitigating HbS toxicity by inhibiting polymerization .

Functional Adaptations

- Lucina pectinata this compound thrive in sulfide-rich environments, with HbILp’s high H₂S affinity preventing toxicity, while HbIILp/HbIIILp ensure oxygen delivery to symbionts .

- Antarctic fish this compound exhibit reduced temperature sensitivity, maintaining function in subzero environments—a trait absent in human this compound .

Structural Dynamics

Cooperative oxygen binding in hemoglobin relies on the T (tense) to R (relaxed) state transition, driven by heme-heme interactions. Myoglobin lacks this cooperativity due to its monomeric structure .

Actividad Biológica

Hemoglobin (Hb) is a crucial protein found in red blood cells, primarily responsible for transporting oxygen from the lungs to tissues and facilitating the return transport of carbon dioxide. This article delves into the biological activities of hemoglobins, highlighting their biochemical properties, variants, clinical implications, and recent research findings.

Structure and Function

Hemoglobin is a tetramer composed of two alpha and two beta globin chains, each containing a heme group that binds oxygen. The quaternary structure of hemoglobin allows for cooperative binding, which enhances its oxygen-carrying capacity. The transition between the tense (T) state and relaxed (R) state upon oxygen binding is fundamental to its function.

Biological Activities

1. Oxygen Transport and Release

The primary function of hemoglobin is to transport oxygen. The binding affinity for oxygen is influenced by several factors, including pH (Bohr effect), carbon dioxide concentration, and 2,3-bisphosphoglycerate levels. This regulation ensures efficient oxygen delivery in tissues with varying metabolic demands.

2. Pseudo-Peroxidase Activity

Recent studies have identified hemoglobin's role as a pseudo-peroxidase. Hemoglobin can catalyze the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂), leading to oxidative modifications that can affect cell signaling and damage cellular components . This activity has implications in diseases such as sickle cell disease (SCD), where oxidative stress plays a significant role .

3. Bioactive Peptides Production

Human hemoglobin has been investigated as a source of bioactive peptides, which may have therapeutic potential. Enzymatic hydrolysis of hemoglobin can yield peptides with antioxidant properties and other biological activities. For instance, studies have shown that specific peptides derived from hemoglobin exhibit beneficial effects on health, including anti-inflammatory and immunomodulatory activities .

Hemoglobin Variants

Over 1,000 natural variants of hemoglobin have been documented, with mutations often leading to altered biochemical properties and clinical manifestations. Some notable variants include:

| Variant Name | Location | Mutation | Clinical Correlate |

|---|---|---|---|

| Hb S | β6 (A3) | Glu > Val | Sickle cell disease |

| Hb C | β6 (A3) | Glu > Lys | Mild hemolytic anemia |

| Hb E | β26 (B8) | Glu > Lys | Microcytic anemia |

| Constant Spring | α2 142 (HC3) | Stop > Gln | Thalassemia |

These variants can lead to conditions such as hemolytic anemia or thalassemia due to altered stability or affinity for oxygen .

Case Studies

Case Study 1: Hemoglobin S/C Disease

A 17-year-old male diagnosed with Hb S/C disease exhibited severe symptoms including frequent pain crises and acute chest syndrome. His management involved supportive care and blood transfusions due to recurrent anemia related to his hemoglobin variant .

Case Study 2: Malaria-Induced Anemia

A pediatric patient presented with severe malaria and significant anemia (hemoglobin level dropped to 6.6 g/dL). Management focused on treating the malaria while avoiding blood transfusions, demonstrating the critical role of hemoglobin in recovery from infectious diseases .

Recent Research Findings

Recent studies have expanded our understanding of hemoglobin beyond its traditional roles:

- Chemosensory Function : Research indicates that hemoglobin acts as a chemosensory cue in mice, influencing behaviors related to exploration and risk assessment during lactation periods .

- Antioxidant Role : Hemoglobin's interaction with other plasma proteins like haptoglobin has been shown to mitigate oxidative stress by stabilizing its ferrous state under oxidative conditions .

- Peptide Production : Investigations into enzymatic hydrolysis have revealed that human hemoglobin can produce significant amounts of bioactive peptides rapidly, suggesting potential applications in functional foods or nutraceuticals .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying hemoglobin levels in clinical research, and how do they ensure accuracy?

Quantification of hemoglobin relies on spectrophotometry, high-performance liquid chromatography (HPLC), and automated hematology analyzers. Spectrophotometric methods (e.g., cyanmethemoglobin) measure absorbance at 540 nm, validated against international standards for calibration . Automated systems (e.g., Sysmex XN-series) integrate flow cytometry and impedance testing to differentiate hemoglobin subtypes while minimizing inter-operator variability. For quality control, researchers should cross-validate results with gold-standard reference materials and adhere to CLIA/CAP guidelines for clinical laboratories .

Q. How do researchers distinguish between normal and abnormal hemoglobin variants in population studies?

Electrophoresis (e.g., cellulose acetate or capillary zone electrophoresis) and HPLC are primary methods. Electrophoresis separates hemoglobin variants based on charge, identifying common abnormalities like HbS (sickle cell) or HbC . For rare variants, mass spectrometry (e.g., MALDI-TOF) provides precise molecular weight analysis. Researchers must validate findings against databases like HbVar and include controls (e.g., HbA2 levels) to account for thalassemia interference .

Q. What ethical and logistical considerations are critical when designing human studies involving hemoglobin measurement?

Participant selection must follow IRB protocols, including informed consent and anonymization of data . Inclusion criteria should specify age, health status, and exclusion of transfusion-dependent individuals to avoid confounding. Sample labeling must adhere to institutional standards (e.g., NHS/Hospital numbers for traceability) . Data access should be restricted to principal investigators to comply with HIPAA and GDPR .

Q. How can researchers select appropriate biomarkers for hemoglobin-related disorders in experimental design?

Use the PICO framework:

- Population : Define cohorts (e.g., anemia of chronic disease vs. iron deficiency).

- Intervention/Indicator : Select biomarkers (e.g., serum ferritin for iron status, reticulocyte hemoglobin content [CHr] for erythropoiesis).

- Comparison : Include healthy controls and adjust for covariates (e.g., CRP for inflammation).

- Outcome : Use HbA1c for glycemic control or soluble transferrin receptor for iron deficiency .

Q. What strategies ensure rigor in literature reviews for hemoglobin research?

Systematic reviews should follow PRISMA guidelines, using databases like PubMed and EMBASE with MeSH terms (e.g., "Hemoglobins, Abnormal" or "Hemoglobin/metabolism") . Tools like Covidence can streamline screening, while the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help prioritize hypotheses .

Advanced Research Questions

Q. How can contradictory data in hemoglobin-oxygen affinity studies be resolved methodologically?

Contradictions often arise from experimental conditions (e.g., pH, temperature) or sample heterogeneity. Researchers should:

- Replicate experiments under standardized conditions (e.g., 37°C, pH 7.4).

- Use mixed-effects models to account for inter-individual variability.

- Cross-validate with orthogonal techniques (e.g., oxygen equilibrium curves vs. NMR spectroscopy) .

Q. What advanced techniques are used to analyze hemoglobin structure-function relationships?

- X-ray crystallography : Resolves atomic-level details of hemoglobin tetramers (e.g., T→R state transitions).

- Cryo-EM : Captures dynamic conformations in solution.

- Molecular dynamics simulations : Predicts allosteric effects of mutations (e.g., Hb Kansas β102Asn→Thr).

- Surface plasmon resonance (SPR) : Quantifies ligand-binding kinetics (e.g., CO or NO affinity) .

Q. How can genetic and epigenetic factors influencing hemoglobin expression be studied in heterogeneous populations?

- GWAS : Identify SNPs associated with HbF persistence (e.g., BCL11A loci).

- CRISPR-Cas9 editing : Validate gene function in erythroid progenitors.

- Bisulfite sequencing : Assess DNA methylation at γ-globin promoters.

- Single-cell RNA-seq : Map transcriptional heterogeneity in erythroblasts .

Q. What statistical approaches are optimal for longitudinal hemoglobin data in cohort studies?

- Linear mixed models : Account for repeated measures and missing data.

- Time-series clustering : Group patients by Hb trajectory (e.g., responders vs. non-responders to iron therapy).

- Cox proportional hazards : Evaluate Hb thresholds as predictors of outcomes (e.g., mortality in CKD) .

Q. How can researchers navigate ethical challenges in global studies of hemoglobinopathies?

- Community engagement : Partner with local stakeholders to address cultural sensitivities (e.g., genetic stigma).

- Data sovereignty : Store samples and data in-country unless export agreements are established.

- Return of results : Provide actionable findings (e.g., carrier status) via genetic counselors .

Q. What methodologies enhance grant proposals for hemoglobin-focused research?

- Specific Aims : Align with NIH priorities (e.g., sickle cell cure initiatives).

- Innovation : Highlight novel techniques (e.g., gene editing or AI-driven Hb analysis).

- Feasibility : Demonstrate access to biobanks or longitudinal cohorts.

- Preliminary data : Include pilot studies on Hb stability or murine models .

Q. How can multi-omics integration advance understanding of hemoglobin regulation?

- Proteomics : Quantify post-translational modifications (e.g., glycation in diabetes).

- Metabolomics : Link Hb levels to heme biosynthesis intermediates (e.g., porphyrins).

- Transcriptomics : Identify erythroid-specific lncRNAs (e.g., ALAS2 regulators).

- Network analysis : Map interactions between Hb variants and oxidative stress pathways .

Propiedades

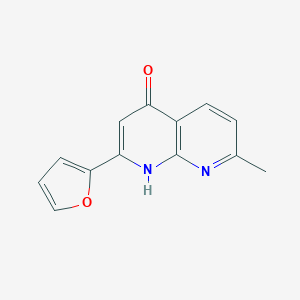

IUPAC Name |

2-(furan-2-yl)-7-methyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-8-4-5-9-11(16)7-10(15-13(9)14-8)12-3-2-6-17-12/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGWEZCOABYORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Hemoglobins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9008-02-0 | |

| Record name | Deoxyhemoglobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemoglobins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.